molecular formula C18H17ClN2O4S B3701249 DIMETHYL 5-{[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

Cat. No.: B3701249
M. Wt: 392.9 g/mol
InChI Key: FTELKTJNFBNRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 5-{[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves the reaction of 4-chloro-2-methylaniline with isophthalic acid derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for efficiency and cost-effectiveness while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the compound.

Scientific Research Applications

DIMETHYL 5-{[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • DIMETHYL 5-((4-CHLORO-3-NITROBENZOYL)AMINO)ISOPHTHALATE
  • DIMETHYL 5-((2-CHLORO-5-NITROBENZOYL)AMINO)ISOPHTHALATE

Uniqueness

DIMETHYL 5-{[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

dimethyl 5-[(4-chloro-2-methylphenyl)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-10-6-13(19)4-5-15(10)21-18(26)20-14-8-11(16(22)24-2)7-12(9-14)17(23)25-3/h4-9H,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTELKTJNFBNRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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